Cas no 82-38-2 (1-(Methylamino)anthraquinone)

1-(Methylamino)anthraquinone structure
1-(Methylamino)anthraquinone structure
1-(Methylamino)anthraquinone
82-38-2
C15H11NO2
237.253343820572
MFCD00001197
34270
6706

1-(Methylamino)anthraquinone Properties

Names and Identifiers

    • 1-(Methylamino)anthracene-9,10-dione
    • Disperse red 9
    • C.I. 60505~Disperse Red 9
    • Solvent Red 111
    • Transparent Red GS
    • C.I.Solvent Red 111
    • 1-Methylamino anthraquinone
    • 1-(methylamino)anthraquinone
    • 1-(N-Methylamino)-9,10-anthraquinone
    • Methane quinone
    • Supracet Pink R
    • Celliton Pink R
    • Macrolex Red G
    • Waxoline Red MP
    • 1-(N-Methylamino)anthraquinone
    • Duranol Red GN
    • Celanthrene Red Y
    • Waxoline Red MAA
    • Oil Red ZMQ
    • C.I. Disperse Red 9
    • Calco Oil Red ZMQ
    • C.I. Solvent Red 111
    • Serilene Fast Pink BT
    • Kayaset Red G
    • Macrolex Red GS
    • Oracet Red G
    • Smoke Red M
    • Amaplast Red AAP
    • Diacelliton Fast Pink R
    • Orient Oil Red 330
    • N-Methyl-1-anthraquinonylam
    • 1-(Methylamino)-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-(methylamino)- (7CI, 8CI)
    • C.I. Disperse Red 9 (6CI)
    • 1-(Methylamino)-9,10-anthraquinone
    • 1-(Methylamino)-9,10-dihydroanthracene-9,10-dione
    • C.I. 60505
    • Diaresin Red S
    • KP Plast Red G
    • N-Methyl-1-anthraquinonylamine
    • NSC 3721
    • Oil Red 111
    • Oplas Red 330
    • Sandoplast Red PFS
    • Solvaperm Red 111
    • Solvaperm Red PFS
    • Waxoline Red MP-FW
    • α-Methylaminoanthraquinone
    • +Expand
    • MFCD00001197
    • SVTDYSXXLJYUTM-UHFFFAOYSA-N
    • 1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3
    • O=C1C2C(=C(NC)C=CC=2)C(=O)C2C1=CC=CC=2

Computed Properties

  • 237.07900
  • 1
  • 3
  • 1
  • 237.078979
  • 18
  • 366
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.9
  • 5
  • 0
  • 46.2

Experimental Properties

  • 2.57670
  • 46.17000
  • 1.5500 (estimate)
  • 379.79°C (rough estimate)
  • 170-172 ºC
  • 195.3 oC
  • Orange needle crystal
  • . Soluble in acetone, ethanol, ethylene glycol ether, flaxseed oil. Slightly soluble in benzene and carbon tetrachloride. Insoluble in stout solvent. It is brown in concentrated sulfuric acid and turns dark orange after dilution
  • 1.1469 (rough estimate)

1-(Methylamino)anthraquinone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003DK9-25g
1-(Methylamino)anthracene-9,10-dione
82-38-2 98%
25g
$8.00 2024-04-21
A2B Chem LLC
AB56745-25g
1-(Methylamino)anthraquinone
82-38-2 98%
25g
$8.00 2024-04-19
Aaron
AR003DSL-25g
1-(Methylamino)anthracene-9,10-dione
82-38-2 98%
25g
$5.00
abcr
AB138422-25 g
1-(N-Methylamino)anthraquinone, 97%; .
82-38-2 97%
25 g
€74.60
Alichem
A229000278-1000g
1-(Methylamino)anthracene-9,10-dione
82-38-2 95%
1000g
$523.18 2023-09-01
Ambeed
A281511-25g
1-(Methylamino)anthracene-9,10-dione
82-38-2 98%
25g
$10.0 2024-07-24
Chemenu
CM274810-1000g
1-(Methylamino)anthracene-9,10-dione
82-38-2 95%
1000g
$484 2024-07-23
Enamine
EN300-16914-0.05g
1-(methylamino)-9,10-dihydroanthracene-9,10-dione
82-38-2 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
K95034-100g
Anthraquinone, 1-methylamino-
82-38-2 97%
100g
$203 2022-09-07
TRC
M332290-5g
1-(Methylamino)anthraquinone
82-38-2
5g
$ 50.00 2022-06-02

1-(Methylamino)anthraquinone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Isoamyl alcohol
Reference
Reaction of 1-chloro- and 1-nitroanthraquinones with 3-(alkylamino)- and 3-(dialkylamino)propionitriles
Vostrova, V. N.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(5), 1046-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Toluene
1.2 -
Reference
Facile synthesis of substituted N-monoalkylaromatic amines under phase-transfer catalysis conditions
Kalkote, U. R.; et al, Synthetic Communications, 1991, 21(18-19), 1889-900

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Urea ,  Calcium hydroxide Solvents: Xylene ,  Water ;  rt → 120 °C; 4 h, 0.24 MPa, 120 °C
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water
Reference
Synthesis of 1-methylaminoanthraquinone
Yu, Hong-xia; et al, Ranliao Yu Ranse, 2003, 40(1),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Water
Reference
Manufacture of 1-(alkylamino)anthraquinones for dyes in high yield and purity
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Copper Solvents: Pyridine ,  Water
Reference
Latest tests in control of tomato anthracnose
Runnells, H. A.; et al, Farm & Home Research, 1949, 34, 67-70

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cuprous chloride
Reference
Copper-catalyzed amination of α-substituted anthraquinones
Yoshida, Katsuhira; et al, Chemistry Letters, 1978, (7), 765-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium bromide
Reference
Phase transfer catalyzed N-monoalkylation of aminoanthraquinones
Ramrao, Kalkote Uttam; et al, Synthetic Communications, 1991, 21(10-11), 1129-35

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: 1-Butanol
Reference
Reaction of 1-chloro- and 1-nitroanthraquinones with 3-(alkylamino)- and 3-(dialkylamino)propionitriles
Vostrova, V. N.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(5), 1046-9

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: 1-Propyl-3-methylimidazolium bromide ;  6 h, 120 °C
Reference
Ionic liquids as novel and recyclable reaction media for N-alkylation of amino-9,10-anthraquinones by trialkyl phosphites
Yavari, Issa; et al, Tetrahedron Letters, 2007, 48(21), 3753-3756

Synthetic Circuit 10

Reaction Conditions
Reference
Photochemical substitution of amino- and hydroxyanthraquinones
Hamilton, Kenneth; et al, Journal of the Chemical Society, 1980, (10), 1544-8

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Methanol
Reference
Reaction of 1-chloro- and 1-nitroanthraquinones with 3-(alkylamino)- and 3-(dialkylamino)propionitriles
Vostrova, V. N.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(5), 1046-9

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium chlorate
Reference
1-Methylaminoanthraquinone
Wilson, C. V.; et al, Organic Syntheses, 1949, 29, 66-8

Synthetic Circuit 13

Reaction Conditions
Reference
Photolysis of (nitrosomethylamino)anthraquinones
Klimenko, L. S.; et al, Izvestiya Akademii Nauk SSSR, 1991, (9), 2098-102

Synthetic Circuit 14

Reaction Conditions
Reference
Reactions of 1,5-dichloroanthraquinone with nucleophiles
Ruediger, Edward H.; et al, Journal of Organic Chemistry, 1980, 45(10), 1974-8

Synthetic Circuit 15

Reaction Conditions
Reference
Photoamination reaction of 9,10-anthraquinone
Loskutov, V. A.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1978, (4), 135-7

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Ethanolamine
Reference
Anomalous halogen to dimethylamino replacement with N,N-dimethylformamide catalyzed by ethylenediamine or 2-aminoethanol
Yamamoto, Hiroshi, Bulletin of the Chemical Society of Japan, 1982, 55(8), 2685-6

Synthetic Circuit 17

Reaction Conditions
Reference
1-Methylamino-2,4-dibromoanthraquinone
Ufimtsev, V. N.; et al, Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im. D. I. Mendeleeva, 1976, 21(4), 467-8

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium amide
Reference
Reactions of 1,5-dichloroanthraquinone with nucleophiles
Ruediger, Edward H.; et al, Journal of Organic Chemistry, 1980, 45(10), 1974-8

Synthetic Circuit 19

Reaction Conditions
1.1 -
2.1 Reagents: Potassium amide
Reference
Reactions of 1,5-dichloroanthraquinone with nucleophiles
Ruediger, Edward H.; et al, Journal of Organic Chemistry, 1980, 45(10), 1974-8

Synthetic Circuit 20

Reaction Conditions
1.1 -
2.1 Reagents: Potassium amide
Reference
Reactions of 1,5-dichloroanthraquinone with nucleophiles
Ruediger, Edward H.; et al, Journal of Organic Chemistry, 1980, 45(10), 1974-8

1-(Methylamino)anthraquinone Raw materials

1-(Methylamino)anthraquinone Preparation Products

1-(Methylamino)anthraquinone Suppliers

Hubei XinHongli Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82-38-2)
ZHU YU WEI
15172537016
1018283355@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:82-38-2)
CHEN DAN DAN
15827180502
1148980033@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82-38-2)
CAI JING LI
18662931390
507167383@qq.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:82-38-2)
WANG TING TING
13862111431
sales2@senfeida.com
https://senfeida.en.made-in-china.com/
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:82-38-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:82-38-2)
A LA DING
anhua.mao@aladdin-e.com

1-(Methylamino)anthraquinone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-38-2)Disperse Red 9
sfd12488
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:82-38-2)1-(Methylamino)anthraquinone
A1207179
99%
500g
265.0